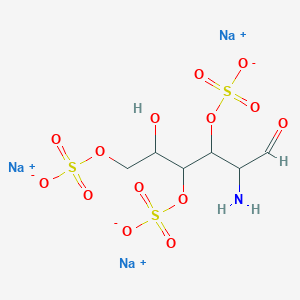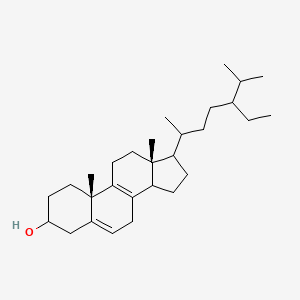
Morpholine, 3-(5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 3-(5-isoxazolyl)- is a compound that features a morpholine ring substituted with an isoxazole moiety Morpholine is a six-membered ring containing both oxygen and nitrogen atoms, while isoxazole is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3-(5-isoxazolyl)- typically involves the formation of the isoxazole ring followed by its attachment to the morpholine ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) to improve efficiency .
For the morpholine ring, recent advances have focused on synthesizing morpholines from 1,2-amino alcohols, aziridines, and epoxides . These methods often involve cyclization reactions under basic conditions or using transition metal catalysts .
Industrial Production Methods
Industrial production of morpholine, 3-(5-isoxazolyl)- may involve large-scale cycloaddition reactions for the isoxazole ring and subsequent coupling with morpholine derivatives. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-(5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated isoxazole derivatives, while reduction can yield amine-substituted products.
Scientific Research Applications
Morpholine, 3-(5-isoxazolyl)- has a wide range of applications in scientific research:
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of morpholine, 3-(5-isoxazolyl)- involves its interaction with specific molecular targets. For example, isoxazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The morpholine ring can also interact with various receptors and proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring with oxygen and nitrogen atoms, used in various chemical reactions and industrial applications.
Uniqueness
Morpholine, 3-(5-isoxazolyl)- is unique due to the combination of the morpholine and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-11-7(1)6-5-10-4-3-8-6/h1-2,6,8H,3-5H2 |
InChI Key |
KZKLVXGXZGKWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


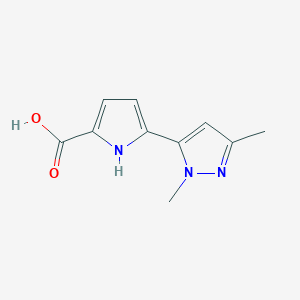
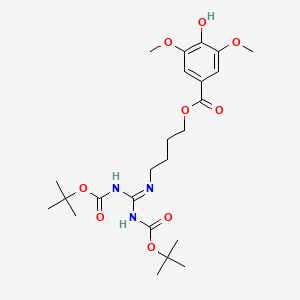
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
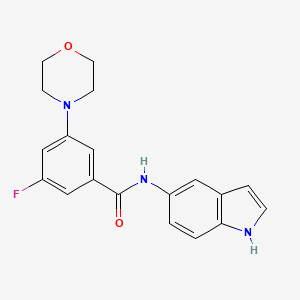
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)


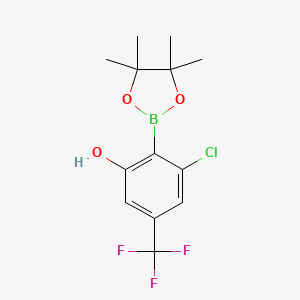
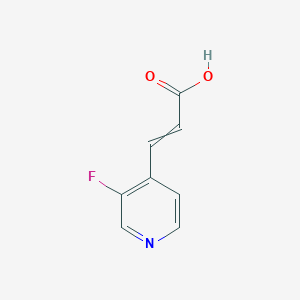

![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
